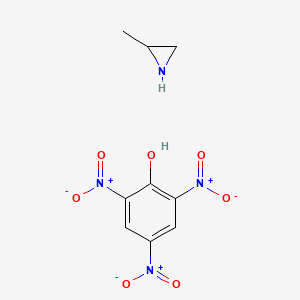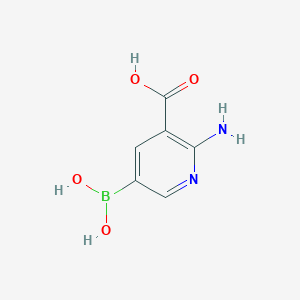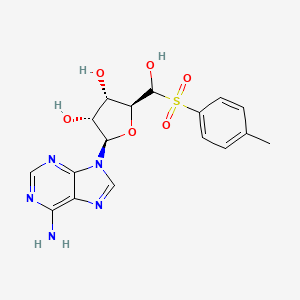
C17H19N5O6S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Tosyladenosine: is a chemical compound with the molecular formula C17H19N5O6S and a molecular weight of 421.43 g/mol . . This compound is a derivative of adenosine, where the hydroxyl group at the 5’ position of the ribose sugar is replaced by a tosyl group (p-toluenesulfonyl group) . The tosyl group is a common protecting group used in organic synthesis to protect hydroxyl groups during chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The preparation of 5’-Tosyladenosine typically involves the tosylation of adenosine. The process begins with the reaction of adenosine with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride . The product is then purified by recrystallization or chromatography to obtain pure 5’-Tosyladenosine .
Industrial Production Methods:
While specific industrial production methods for 5’-Tosyladenosine are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
5’-Tosyladenosine undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl group can be displaced by nucleophiles such as halides, amines, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Cyclization: 5’-Tosyladenosine can cyclize to form cyclic adenosine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide in acetone or other polar aprotic solvents are commonly used.
Cyclization: Cyclization reactions often require acidic or basic conditions to facilitate the formation of cyclic structures.
Major Products:
Nucleophilic Substitution: Products include 5’-haloadenosine, 5’-aminoadenosine, and 5’-thioadenosine.
Cyclization: Cyclic adenosine derivatives are formed, which have unique structural and functional properties.
Aplicaciones Científicas De Investigación
5’-Tosyladenosine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5’-Tosyladenosine involves its ability to act as a nucleoside analog. The tosyl group at the 5’ position allows for selective functionalization at other positions on the ribose sugar . This selective modification enables the compound to interact with various molecular targets, including enzymes involved in nucleic acid metabolism . The compound can inhibit or modify the activity of these enzymes, leading to changes in cellular processes .
Comparación Con Compuestos Similares
- 5’-Tosyluridine
- 5’-Tosylthymidine
- 5’-Tosylinosine
Comparison:
- 5’-Tosyladenosine vs. 5’-Tosyluridine: Both compounds have a tosyl group at the 5’ position, but differ in their nucleobases (adenine vs. uracil). This difference affects their biological activity and applications .
- 5’-Tosyladenosine vs. 5’-Tosylthymidine: Similar to the comparison with 5’-Tosyluridine, the difference in nucleobases (adenine vs. thymine) leads to variations in their chemical reactivity and biological effects .
- 5’-Tosyladenosine vs. 5’-Tosylinosine: The presence of inosine instead of adenosine results in different interactions with enzymes and other molecular targets .
5’-Tosyladenosine stands out due to its unique ability to selectively modify the ribose sugar, making it a valuable tool in nucleic acid research and therapeutic development .
Propiedades
Fórmula molecular |
C17H19N5O6S |
|---|---|
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H19N5O6S/c1-8-2-4-9(5-3-8)29(26,27)17(25)13-11(23)12(24)16(28-13)22-7-21-10-14(18)19-6-20-15(10)22/h2-7,11-13,16-17,23-25H,1H3,(H2,18,19,20)/t11-,12+,13-,16+,17?/m0/s1 |
Clave InChI |
WPXQVADJANHFII-MJUSHUMKSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)C([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C(C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-(2-Aminoethyl)-N~2~-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14006793.png)
![Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate](/img/structure/B14006795.png)
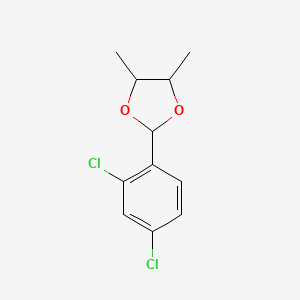
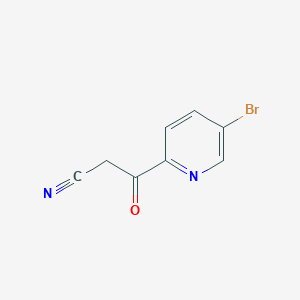
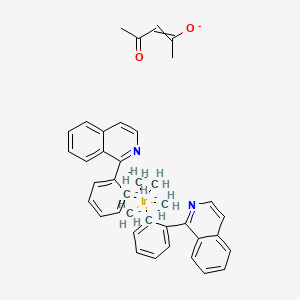
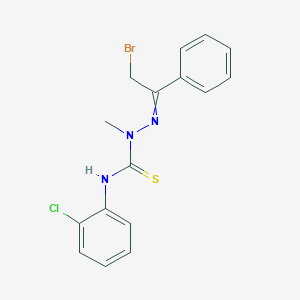
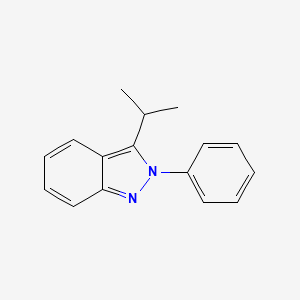
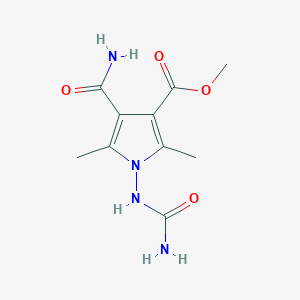
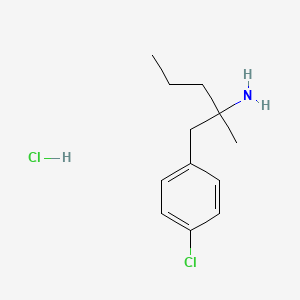
![4-[[2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B14006834.png)

